molecular formula C20H19ClFN3O B2443697 10-(2-chloro-6-fluorophenyl)-14,14-dimethyl-2,7,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one CAS No. 1022505-60-7

10-(2-chloro-6-fluorophenyl)-14,14-dimethyl-2,7,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one

Cat. No.: B2443697
CAS No.: 1022505-60-7
M. Wt: 371.84
InChI Key: JZIBEWSPFWNQSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-(2-chloro-6-fluorophenyl)-14,14-dimethyl-2,7,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one is a complex organic compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects.

Scientific Research Applications

10-(2-chloro-6-fluorophenyl)-14,14-dimethyl-2,7,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzodiazepines involves the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. This is achieved by enhancing the GABA-induced increase in chloride ion conductance, leading to hyperpolarization of neuronal membranes and inhibition of neuronal firing .

Safety and Hazards

As with all benzodiazepines, this compound has the potential for abuse and addiction. It can also cause serious health complications and consequences, especially when misused with other drugs such as ethanol, central nervous system (CNS) depressants, marijuana, and other psychoactive drugs .

Future Directions

The future directions in the study of this compound and other benzodiazepines involve the development of improved and scalable methods for their synthesis. This would allow for the production of these compounds on a larger scale for potential therapeutic applications . Additionally, more research is needed to thoroughly describe the pharmacology and toxicology of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-chloro-6-fluorophenyl)-14,14-dimethyl-2,7,9-triazatricyclo[940One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

10-(2-chloro-6-fluorophenyl)-14,14-dimethyl-2,7,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium for Suzuki–Miyaura coupling).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(2-chloro-6-fluorophenyl)-14,14-dimethyl-2,7,9-triazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one is unique due to its specific substituents, which may confer distinct pharmacological properties compared to other benzodiazepines. Its combination of a chloro and fluoro substituent on the phenyl ring, along with the dimethyl groups, may influence its binding affinity and selectivity for various receptors.

Properties

IUPAC Name

6-(2-chloro-6-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFN3O/c1-20(2)9-14-17(15(26)10-20)18(16-11(21)5-3-6-12(16)22)25-19-13(24-14)7-4-8-23-19/h3-8,18,24H,9-10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIBEWSPFWNQSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC3=C(N2)C=CC=N3)C4=C(C=CC=C4Cl)F)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.